N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound that features a benzoxazine ring and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE typically involves multi-step organic reactions. The key steps might include:
- Formation of the benzoxazine ring through cyclization reactions.
- Introduction of the tetraazole group via azide-alkyne cycloaddition.
- Coupling of the benzoxazine and tetraazole intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions might include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE could be explored for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the production of advanced materials. Its chemical properties might make it suitable for use in coatings, adhesives, or other specialized products.
Mechanism of Action
The mechanism of action of N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE would depend on its specific interactions with molecular targets. This might involve:
- Binding to enzymes or receptors, altering their activity.
- Modulating signaling pathways within cells.
- Interacting with nucleic acids or proteins to influence gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzoxazine derivatives or tetraazole-containing molecules. Examples could be:
- Benzoxazine-based polymers used in materials science.
- Tetraazole-containing pharmaceuticals with bioactive properties.
Uniqueness
What sets N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE apart is its unique combination of structural features. The presence of both a benzoxazine ring and a tetraazole group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22N6O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H22N6O3/c25-16(20-13-4-5-14-15(8-13)27-10-17(26)21-14)9-18(6-2-1-3-7-18)11-24-12-19-22-23-24/h4-5,8,12H,1-3,6-7,9-11H2,(H,20,25)(H,21,26) |
InChI Key |
NWSFCDGFFLKFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)NC(=O)CO3)CN4C=NN=N4 |
Origin of Product |
United States |
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